molecular formula C11H21O3P B14459534 Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate CAS No. 73332-29-3

Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate

Katalognummer: B14459534
CAS-Nummer: 73332-29-3
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: GRBNKZHFJQZXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group or its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate typically involves the reaction of diethyl 3-methylbuta-1,2-dien-1-ylphosphonate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process would typically include steps such as purification, isolation, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dipropan-2-yl (3-methylbuta-1,2-dien-1-yl)phosphonate is unique due to its specific phosphonate group and the presence of the 3-methylbuta-1,2-dien-1-yl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

73332-29-3

Molekularformel

C11H21O3P

Molekulargewicht

232.26 g/mol

InChI

InChI=1S/C11H21O3P/c1-9(2)7-8-15(12,13-10(3)4)14-11(5)6/h8,10-11H,1-6H3

InChI-Schlüssel

GRBNKZHFJQZXGH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OP(=O)(C=C=C(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.